![molecular formula C20H33N3O2S B4416276 (1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B4416276.png)
(1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane
Vue d'ensemble
Description
The compound “(1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[221]heptane” is a complex organic molecule that features a bicyclic structure with an imidazole ring and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Construction of the bicyclic structure through intramolecular cyclization.
- Functionalization of the bicyclic core with the butyl and cyclohexyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The butyl and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets such as enzymes or receptors could lead to the development of new drugs.
Medicine
In medicine, this compound could be studied for its therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials. Its structural properties might impart desirable characteristics to polymers or other materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4S)-2-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-4-yl]methyl}-2-azabicyclo[2.2.1]heptane**
- (1S,4S)-2-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-6-yl]methyl}-2-azabicyclo[2.2.1]heptane**
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the sulfonyl group. These features might impart distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
(1S,4S)-2-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2S/c1-2-3-11-23-18(15-22-14-16-9-10-17(22)12-16)13-21-20(23)26(24,25)19-7-5-4-6-8-19/h13,16-17,19H,2-12,14-15H2,1H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULJCDKPQVAWRP-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3C[C@H]4CC[C@H]3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4416200.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide](/img/structure/B4416203.png)
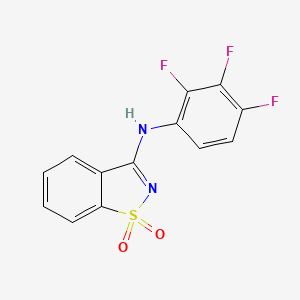
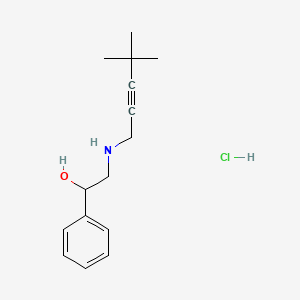
![6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4416223.png)

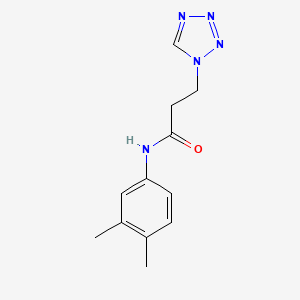
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4416257.png)
![2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4416265.png)
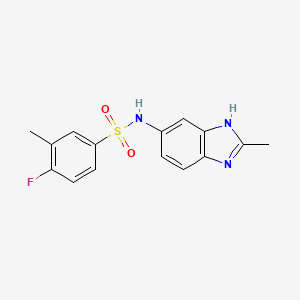
![N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4416284.png)
![1-phenyl-2-[(3-pyridinylmethyl)amino]ethanol hydrochloride](/img/structure/B4416296.png)
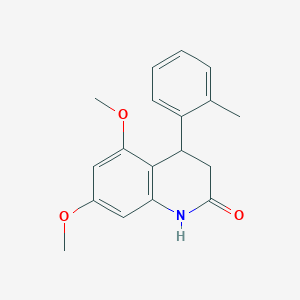
![1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4416320.png)
